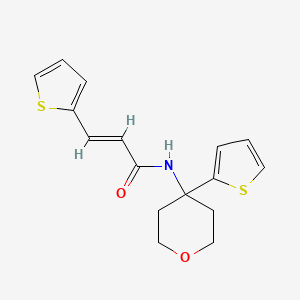

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide

描述

This compound features a central acrylamide core flanked by two thiophen-2-yl groups and a tetrahydro-2H-pyran ring. The (E)-configuration of the acrylamide moiety ensures spatial rigidity, which is critical for interactions with biological targets or material surfaces. Though direct synthetic details are absent in the provided evidence, analogous methods (e.g., cyclization of thiocarbamoyl precursors or Paal–Knorr reactions for thiophene synthesis ) likely apply.

属性

IUPAC Name |

(E)-3-thiophen-2-yl-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S2/c18-15(6-5-13-3-1-11-20-13)17-16(7-9-19-10-8-16)14-4-2-12-21-14/h1-6,11-12H,7-10H2,(H,17,18)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOFDABDGKJPBM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide, a compound with potential pharmacological applications, has been studied for its biological activities, particularly its antinociceptive effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is a derivative of acrylamide and features a complex structure that includes thiophene and tetrahydropyran moieties. Its synthesis involves the condensation of thiophene derivatives with tetrahydropyran-based amines, yielding a product that exhibits significant biological properties.

Antinociceptive Activity

Recent studies have focused on the antinociceptive effects of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497), which shares structural similarities with the compound . Research indicates that DM497 demonstrates significant pain-relieving properties in mouse models of neuropathic pain induced by oxaliplatin. The effectiveness of DM497 was evaluated using electrophysiological techniques to assess its action on nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α9α10 subtypes, as well as voltage-gated N-type calcium channels (CaV2.2) .

Table 1: Summary of Antinociceptive Studies on DM497

The antinociceptive effects are attributed to the modulation of nAChRs and inhibition of calcium channels. Specifically, DM497 enhances α7 nAChR activity, which is known to play a role in pain modulation, while also inhibiting CaV2.2 channels, contributing to its analgesic effects . This dual mechanism suggests that compounds like DM497 could be potential candidates for developing new analgesics.

Case Studies and Research Findings

- Study on Pain Relief : In a controlled study, DM497 was administered to mice suffering from neuropathic pain. The results showed a marked decrease in pain sensitivity, indicating its potential utility in treating chronic pain conditions .

- Electrophysiological Evidence : Electrophysiological recordings demonstrated that DM497 significantly increased the current through α7 nAChRs while decreasing calcium influx through CaV2.2 channels, providing insight into its mechanism as an analgesic agent .

- Comparative Analysis : Comparisons with other compounds such as DM490 (a furan derivative) revealed that while both compounds exhibit similar activities, their mechanisms may differ, emphasizing the importance of structure in pharmacological efficacy .

科学研究应用

Medicinal Chemistry

Antinociceptive Activity

Research has demonstrated the potential of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, a structural analog, in exhibiting antinociceptive properties. A study utilized a mouse model to assess its efficacy against oxaliplatin-induced neuropathic pain. The findings revealed that the compound modulates the α7 nicotinic acetylcholine receptor and voltage-gated N-type calcium channels, leading to significant pain relief .

Anticancer Activity

The anticancer properties of thiophene-containing compounds have been extensively studied. Similar derivatives have shown cytotoxic effects against various cancer cell lines, including colon (HCT116), lung (A549), and breast cancer cells. Notably, certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating their potential as effective anticancer agents. Mechanisms include apoptosis induction and cell cycle arrest through modulation of apoptotic factors .

Materials Science

Organic Electronics

Due to its conjugated structure, (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide can be employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate efficient charge transport makes it suitable for electronic applications .

Conjugated Polymers

The compound serves as a building block for synthesizing conjugated polymers, which are vital in creating advanced materials for electronics and optoelectronics. The unique combination of thiophene and pyridine rings enhances the electronic properties necessary for these applications .

Chemical Reactions

The compound can undergo various chemical reactions that further expand its utility:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Thiophene rings can be oxidized to form sulfoxides or sulfones. | m-Chloroperbenzoic acid, hydrogen peroxide |

| Reduction | The acrylamide group can be reduced to form the corresponding amine. | Lithium aluminum hydride, sodium borohydride |

| Substitution | The pyridine ring can undergo electrophilic substitution reactions. | Bromine, iodine under acidic conditions |

Study on Antinociceptive Properties

A significant study investigated the antinociceptive properties of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in a mouse model. The results indicated that the compound effectively reduced pain through specific receptor modulation .

Cancer Cell Line Testing

Another research effort focused on testing various derivatives against multiple cancer cell lines. Results showed promising cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

A detailed comparison with structurally related acrylamides is presented below, focusing on synthesis, bioactivity, and physicochemical properties.

2.1. Key Compounds and Their Features

2.4. Physicochemical Properties

- Solubility : The tetrahydro-pyran ring in the target compound likely improves aqueous solubility compared to DM497’s p-tolyl group, which is highly lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。